3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol
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Overview
Description
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol can be achieved through multiple synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate alkylating agent under controlled conditions . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the enzyme’s function, leading to various biochemical effects.
Comparison with Similar Compounds
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol can be compared with other triazole-containing compounds such as:
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
1,2,4-Triazole: A core structure in many pharmaceuticals, including antifungal and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-(3-Amino-1H-1,2,4-triazol-1-yl)-2-methylpropan-1-ol, also known by its CAS number 1853080-59-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H12N4O with a molecular weight of 156.19 g/mol. The structure features a triazole ring which is known for its diverse biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of triazole derivatives with appropriate alkylating agents. One approach includes the use of aminoguanidine and related reagents under microwave irradiation to facilitate the reaction and improve yields .
Antimicrobial Properties
Recent studies have shown that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various pathogens.
Table 1: Antimicrobial Activity Against ESKAPE Pathogens
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. faecium | ≤ 2 µg/mL |
K. pneumoniae | ≤ 4 µg/mL | |
A. baumannii | ≤ 8 µg/mL | |
E. aerogenes | ≤ 6 µg/mL |
This table summarizes findings that indicate promising antibacterial properties against resistant strains commonly referred to as ESKAPE pathogens .
The mechanism by which triazole derivatives exert their antimicrobial effects often involves interference with nucleic acid synthesis or disruption of cell membrane integrity. The triazole ring plays a critical role in these interactions by mimicking purine structures necessary for microbial growth .
Study on Antibacterial Activity
A notable study evaluated a series of triazole derivatives for their antibacterial efficacy using the agar disc-diffusion method. The results indicated that compounds with amino substitutions exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
In Vitro Evaluation
In vitro studies have demonstrated that the compound shows significant inhibition against various bacterial strains at low concentrations. The observed MIC values suggest that it could be a lead compound for further development into therapeutic agents targeting bacterial infections resistant to conventional antibiotics .
Properties
Molecular Formula |
C6H12N4O |
---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C6H12N4O/c1-5(3-11)2-10-4-8-6(7)9-10/h4-5,11H,2-3H2,1H3,(H2,7,9) |
InChI Key |
VMDZJJOHNNWEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC(=N1)N)CO |
Origin of Product |
United States |
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